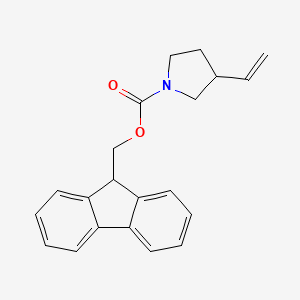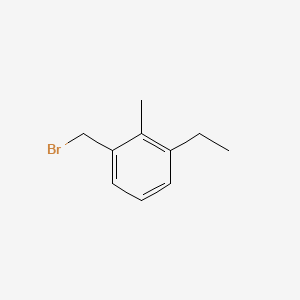
1-(Bromomethyl)-3-ethyl-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-ethyl-2-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the first position, an ethyl group at the third position, and a methyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene can be synthesized through the bromination of 3-ethyl-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield products like 1-(azidomethyl)-3-ethyl-2-methylbenzene or 1-(thiomethyl)-3-ethyl-2-methylbenzene.
- Oxidation reactions yield products like 3-ethyl-2-methylbenzoic acid.
- Reduction reactions yield 3-ethyl-2,2-dimethylbenzene.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-ethyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It can be used to modify biomolecules through substitution reactions, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-ethyl-2-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, forming new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. The ethyl and methyl groups can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-2-methylbenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
1-(Bromomethyl)-3-methylbenzene: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
1-(Bromomethyl)-4-ethylbenzene: The position of the ethyl group changes, influencing the compound’s chemical behavior and reactivity.
Uniqueness: 1-(Bromomethyl)-3-ethyl-2-methylbenzene is unique due to the specific arrangement of its substituents, which affects its steric and electronic properties. This unique structure makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C10H13Br |
|---|---|
Poids moléculaire |
213.11 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-ethyl-2-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-6-10(7-11)8(9)2/h4-6H,3,7H2,1-2H3 |
Clé InChI |
SAZBZGJCYFIWHE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


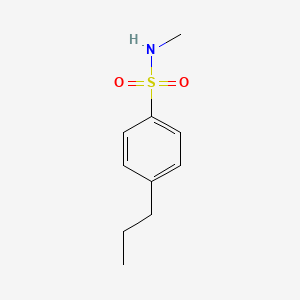
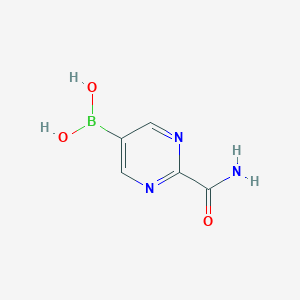
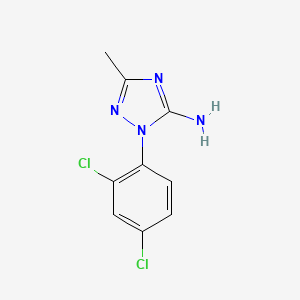
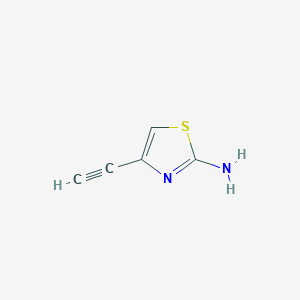
![4,6-difluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15299588.png)
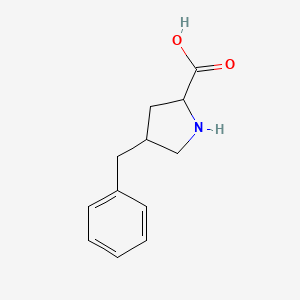
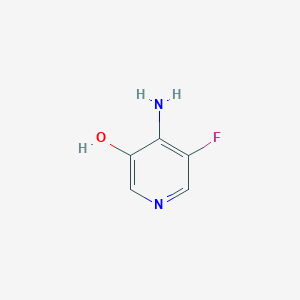

![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
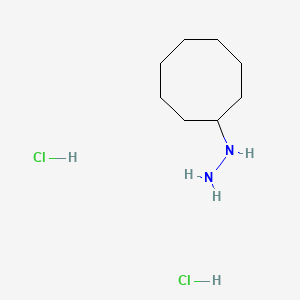
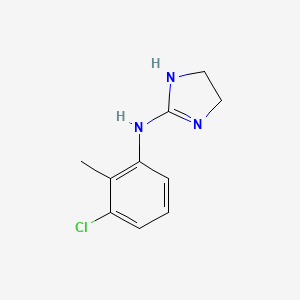
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)
![3-[4-(Piperidine-1-sulfonyl)phenyl]propan-1-amine hydrochloride](/img/structure/B15299640.png)
